

Benzyl-PEG2-MS chemical structure and synthesis

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Compound of Interest

Compound Name: Benzyl-PEG2-MS

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An In-depth Technical Guide to **Benzyl-PEG2-MS**: Chemical Structure, Synthesis, and Characterization

Introduction

Benzyl-PEG2-MS is a bifunctional chemical linker characterized by a benzyl protecting group, a two-unit polyethylene glycol (PEG) spacer, and a terminal mesylate (Ms) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making **Benzyl-PEG2-MS** a valuable intermediate in organic synthesis and bioconjugation.[1] The hydrophilic PEG chain enhances the solubility of molecules in aqueous media, a desirable property in drug development and proteomics.[2] This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of **Benzyl-PEG2-MS** for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

Benzyl-PEG2-MS is a derivative of diethylene glycol. One hydroxyl group is protected by a benzyl ether, while the other is converted to a methanesulfonate ester. This structure provides a stable, protected hydroxyl group on one end and a highly reactive site for nucleophilic attack on the other.

Quantitative Data Summary

The key quantitative and identifying data for **Benzyl-PEG2-MS** and its precursor are summarized in the table below.

Property	Benzyl-PEG2-MS	Benzyl-PEG2-alcohol (Precursor)
CAS Number	150272-33-6[3]	2050-25-1[4]
Synonyms	N/A	Diethylene Glycol Monobenzyl Ether[4]
Molecular Formula	C ₁₂ H ₁₈ O ₅ S	C ₁₁ H ₁₆ O ₃ [4]
Molecular Weight	274.33 g/mol	196.24 g/mol [4]
Purity	Typically >98.0%[3]	Typically ≥95%[4]
Appearance	Varies (often an oil or solid)	Liquid
Storage Condition	-20°C, keep dry and avoid sunlight[2][4]	-5°C, keep dry and avoid sunlight[4]

Chemical Structure Visualization

The 2D chemical structure of **Benzyl-PEG2-MS** is depicted below, illustrating the connectivity of the benzyl group, the PEG spacer, and the terminal mesylate group.

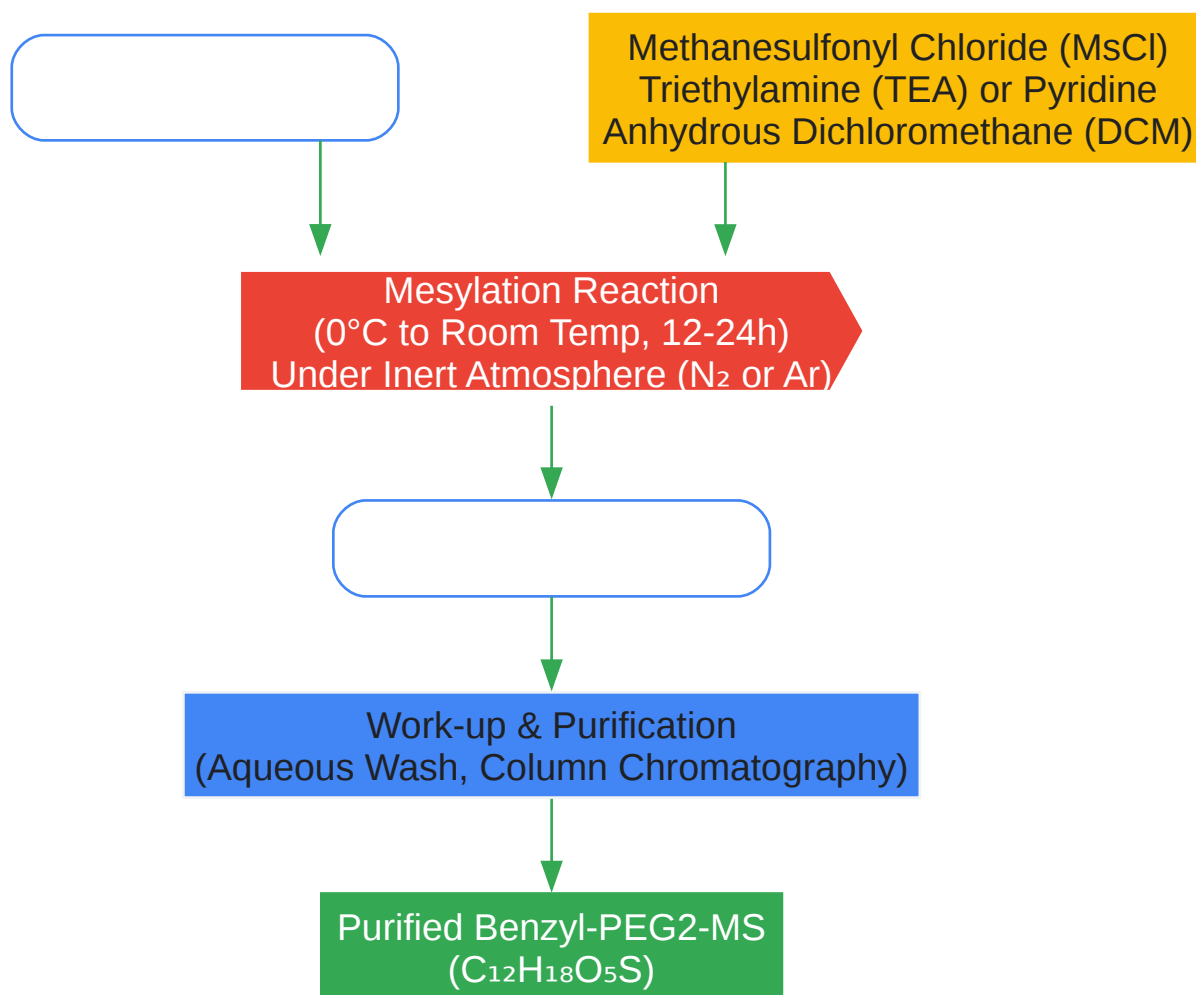
Caption: Chemical structure of **Benzyl-PEG2-MS**.

Synthesis and Experimental Protocols

The synthesis of **Benzyl-PEG2-MS** is typically achieved through the mesylation of its precursor, Benzyl-PEG2-alcohol (also known as diethylene glycol monobenzyl ether). This reaction involves the conversion of the terminal hydroxyl group into a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base.

Synthesis Workflow

The general workflow for the synthesis is a one-step conversion of the alcohol to the mesylate.



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Caption: General synthesis workflow for **Benzyl-PEG2-MS**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the mesylation of PEG-alcohols.[5]

Materials:

- Benzyl-PEG2-alcohol (1.0 equivalent)
- Methanesulfonyl chloride (MsCl, 1.2 equivalents)
- Triethylamine (TEA) or Pyridine (1.5 equivalents)

- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG2-alcohol (1.0 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0°C using an ice bath.
- Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
- Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0°C during the addition.
- Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[\[5\]](#)
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting alcohol.[\[5\]](#)
- Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of water or saturated NaHCO_3 solution.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO_3 solution, and finally with brine.[\[5\]](#)

- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure **Benzyl-PEG2-MS**.

Characterization and Analysis Protocols

After synthesis and purification, the identity and purity of **Benzyl-PEG2-MS** must be confirmed using analytical techniques.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the product and assess its purity.[\[6\]](#)

Objective: To verify the mass of **Benzyl-PEG2-MS** (Expected $[\text{M}+\text{Na}]^+ \approx 297.08$) and determine purity.

Materials & Equipment:

- High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Triple Quadrupole).[\[6\]](#)
- C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).[\[6\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[6\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[6\]](#)

Procedure:

- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
- **LC Conditions:**

- Inject 1-5 μL of the sample.
- Run a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.[6]
- Set the flow rate to 0.2-0.4 mL/min.
- Monitor the elution profile with a UV detector at 254 nm (for the benzyl group).
- MS Conditions:
 - Use Electrospray Ionization (ESI) in positive ion mode.[6]
 - Scan a mass range appropriate for the expected product (e.g., m/z 100-500).
- Data Analysis: The HPLC chromatogram should show a single major peak, indicating high purity. The corresponding mass spectrum for this peak should display the correct molecular ion for **Benzyl-PEG2-MS** (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the detailed chemical structure of the final product.[7]

Objective: To verify the presence of all expected proton and carbon signals and confirm the structure of **Benzyl-PEG2-MS**.

Materials & Equipment:

- NMR Spectrometer (e.g., 400 MHz or higher).
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent.
- NMR tubes.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl_3 in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra according to standard instrument procedures.
- Data Analysis (Expected ^1H NMR signals in CDCl_3):
 - ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
 - ~4.55 ppm (s, 2H): Benzylic protons ($-\text{O}-\text{CH}_2-\text{Ph}$).
 - ~4.35 ppm (t, 2H): Methylene protons adjacent to the mesylate group ($-\text{CH}_2-\text{OMs}$).
 - ~3.70 ppm (m, 6H): Overlapping methylene protons of the PEG backbone and the methylene group adjacent to the mesylated CH_2 ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ and $-\text{O}-\text{CH}_2-\text{CH}_2-\text{OMs}$).
 - ~3.05 ppm (s, 3H): Methyl protons of the mesylate group (CH_3-SO_2-).
 - The integration of these peaks should correspond to the number of protons in each environment. The disappearance of the broad hydroxyl proton signal from the starting material (Benzyl-PEG2-alcohol) is a key indicator of reaction completion.[8]

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